molecular formula C9H11FN2O B1477047 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098081-60-6

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Cat. No.: B1477047
CAS No.: 2098081-60-6
M. Wt: 182.19 g/mol
InChI Key: USUOTHDGRKFLKE-UHFFFAOYSA-N
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Description

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Process Development

The benzoxazepine core, such as that found in "7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine," is integral to several kinase inhibitors, including mTOR inhibitors. Naganathan et al. (2015) reported scalable synthesis processes for such compounds, emphasizing their significance in drug development and chemical synthesis due to their chemically rich structures (Naganathan et al., 2015). Furthermore, Feng and Wu (2015) developed a base-promoted synthesis method for dibenzoxazepinamines under metal-free conditions, highlighting the importance of these structures in green chemistry (Feng & Wu, 2015).

Medicinal Chemistry Applications

The dibenzo[b,f][1,4]oxazepane scaffolds, closely related to the specified compound, are crucial pharmacophores in medicinal chemistry due to their biological activity. Li, Lin, and Du (2019) showcased the enantioselective construction of tetrasubstituted C-F stereocenters in seven-member cyclic amines, underscoring their potential in drug discovery (Li, Lin, & Du, 2019).

Pharmacological Significance

The synthesis of substituted dibenzoxazepines has been linked to potential anticonvulsant and hypnotic agents. Deng et al. (2011) synthesized a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones and evaluated their anticonvulsant effects, demonstrating the therapeutic potential of these compounds (Deng et al., 2011).

Biochemical Analysis

Biochemical Properties

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly as an antagonist of the prostaglandin E2 (PGE2) receptor 2 (EP2). This compound exhibits high selectivity and potency, with an IC50 value of 8 nM against PGE2 binding . It interacts with various enzymes and proteins, including the EP2 receptor, and inhibits the binding of PGE2, thereby modulating cellular cAMP levels . The nature of these interactions is primarily inhibitory, as this compound prevents the activation of the EP2 receptor by PGE2.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to reduce inflammatory neurodegeneration in murine models of cerebral ischemia . It also restores cognition in aged mice by rejuvenating cellular bioenergetics . The influence of this compound on cell function includes modulation of cell signaling pathways, particularly those involving cAMP, and alterations in gene expression related to inflammation and neuroprotection.

Molecular Mechanism

At the molecular level, this compound exerts its effects through selective inhibition of the EP2 receptor. This inhibition prevents the binding of PGE2, leading to a decrease in cAMP production . The compound’s high selectivity for the EP2 receptor over other EP receptors and its lack of CYP inhibitory potency make it a valuable tool for studying the specific pathways mediated by EP2 . Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory and neuroprotective responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its activity over extended periods, making it suitable for long-term studies . In murine models, the compound was administered at 10 mg/kg orally, both 4.5 hours and 24 hours post-middle cerebral artery occlusion (MCAO), showing significant neuroprotective effects . Long-term administration in aged mice also resulted in improved cognitive function, indicating sustained efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine studies, a dosage of 10 mg/kg was found to be effective in reducing inflammatory neurodegeneration and improving cognitive function . Higher doses may lead to increased efficacy, but the potential for toxic or adverse effects at very high doses should be carefully monitored. The median effective dose (ED50) for anticonvulsant activity in related compounds was found to be around 19.0 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The specific enzymes and cofactors involved in these pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its neuroprotective effects . The compound’s ability to penetrate the blood-brain barrier and its distribution within the central nervous system are key factors in its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential off-target effects.

Properties

IUPAC Name

7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUOTHDGRKFLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
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7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
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7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.